molecular formula C18H18N2 B11242329 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11242329
M. Wt: 262.3 g/mol
InChI Key: MLJFUGARSRPYSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate benzylamine with a ketone or aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroindole structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, reducing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroindoles and quinoline derivatives, which can be further utilized in drug development and other chemical applications .

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Medicine

In medicine, this compound derivatives are being investigated for their potential as anti-cancer agents. Their ability to interfere with DNA synthesis and induce apoptosis in cancer cells makes them promising candidates for chemotherapy .

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are valuable intermediates in the production of various therapeutic agents .

Mechanism of Action

The mechanism of action of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and specific enzymes. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole lies in its benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher potency and selectivity in biological applications compared to its analogs .

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2

InChI Key

MLJFUGARSRPYSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

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